molecular formula C13H15N3O2S B3093963 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251573-85-9

2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide

Cat. No. B3093963
CAS RN: 1251573-85-9
M. Wt: 277.34
InChI Key: FRZIUDXGAGYHJC-UHFFFAOYSA-N
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Description

“2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound used in scientific research. It has a molecular weight of 277.34 and its molecular formula is C13H15N3O2S .


Molecular Structure Analysis

The molecular structure of “2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide” is represented by the SMILES string: CCC1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N .

Scientific Research Applications

Synthesis of New Pyridines

This compound plays a crucial role in the synthesis of new pyridines with a sulfonamide moiety . It’s used in a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This process achieves all target molecules in short reaction times and high yields .

Anticancer Targeting Agents

Pyridine-containing compounds, including “2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide”, have shown significant potential as anticancer targeting agents . They have demonstrated cytotoxic properties against tumor cells . For instance, novel 2-amino-4-(1-phenylethoxy) pyridine derivatives have been synthesized as possible ROS1 inhibitors with anti-proliferative effects against ROS1-addicted HCC78 cell lines .

Antiviral Applications

Pyridine scaffolds, such as “2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide”, have been found to have antiviral properties . They can be used in the development of new antiviral drugs .

Anticholinesterase Activities

These compounds have also been associated with anticholinesterase activities . This makes them potentially useful in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Antimalarial Applications

The pyridine scaffold has been used in the development of antimalarial drugs . “2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide” could potentially be used in this context .

Antimicrobial Applications

Pyridine-containing compounds have shown antimicrobial properties . They can be used in the development of new antimicrobial drugs .

Antidiabetic Applications

These compounds have also been associated with antidiabetic activities . This makes them potentially useful in the treatment of diabetes .

Chemical Research

“2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide” is available from several suppliers for scientific research needs . It’s used in various chemical research applications .

properties

IUPAC Name

2-(3-ethylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-10-5-3-6-11(9-10)16-13-12(19(14,17)18)7-4-8-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIUDXGAGYHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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